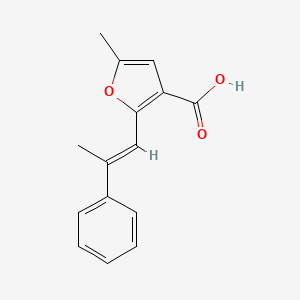
5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes a furan ring substituted with a methyl group, a phenylprop-1-en-1-yl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfuran-3-carboxylic acid with 2-phenylprop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the furan ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the methyl group to a carboxylic acid group.
Reduction: Reduction reactions can target the double bond in the phenylprop-1-en-1-yl group. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the double bond to form the corresponding saturated compound.
Substitution: The furan ring can undergo electrophilic substitution reactions. For example, bromination using bromine in acetic acid can introduce a bromine atom at the 2-position of the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), acetic acid (CH3COOH)
Major Products Formed:
Oxidation: 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3,4-dicarboxylic acid
Reduction: 5-Methyl-2-(2-phenylpropyl)furan-3-carboxylic acid
Substitution: 5-Methyl-2-bromo-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid
科学的研究の応用
5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, which can be investigated through in vitro and in vivo experiments.
Medicine: Research into the compound’s pharmacological effects can lead to the development of new therapeutic agents. Its interactions with biological targets can provide insights into its mechanism of action and potential medical applications.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, or other industrial products.
作用機序
The mechanism of action of 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.
類似化合物との比較
5-Methyl-2-(2-phenylpropyl)furan-3-carboxylic acid: This compound is similar in structure but lacks the double bond in the phenylpropyl group.
5-Methyl-2-(2-phenylethyl)furan-3-carboxylic acid: This compound has a shorter alkyl chain compared to the phenylprop-1-en-1-yl group.
5-Methyl-2-(2-phenylprop-1-yn-1-yl)furan-3-carboxylic acid: This compound contains a triple bond instead of a double bond in the phenylpropyl group.
Uniqueness: 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid is unique due to the presence of the phenylprop-1-en-1-yl group, which imparts distinct chemical and biological properties. The double bond in this group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
特性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
5-methyl-2-[(E)-2-phenylprop-1-enyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C15H14O3/c1-10(12-6-4-3-5-7-12)8-14-13(15(16)17)9-11(2)18-14/h3-9H,1-2H3,(H,16,17)/b10-8+ |
InChIキー |
STOQCAYWENQVRZ-CSKARUKUSA-N |
異性体SMILES |
CC1=CC(=C(O1)/C=C(\C)/C2=CC=CC=C2)C(=O)O |
正規SMILES |
CC1=CC(=C(O1)C=C(C)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



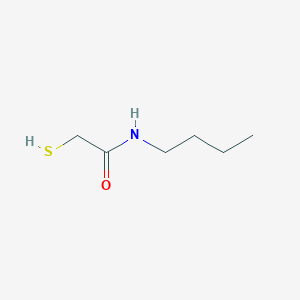
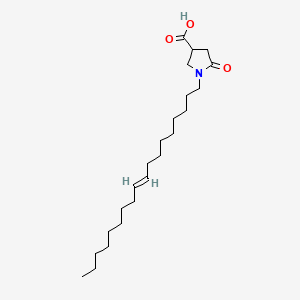
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)
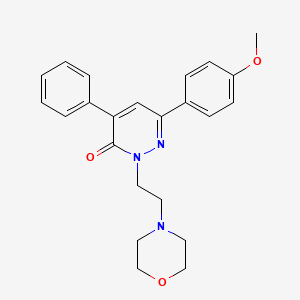



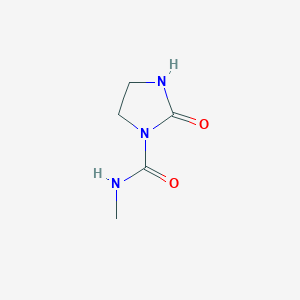
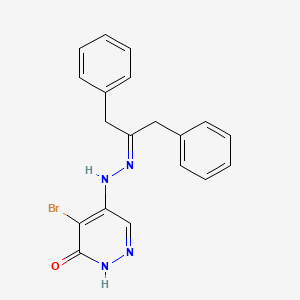
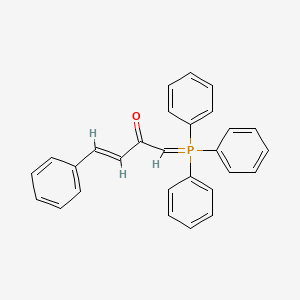
![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)
![3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920945.png)
![N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine](/img/structure/B12920958.png)
